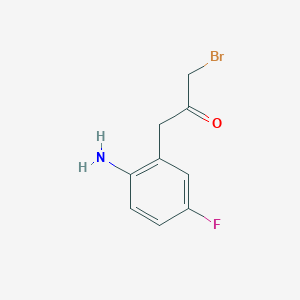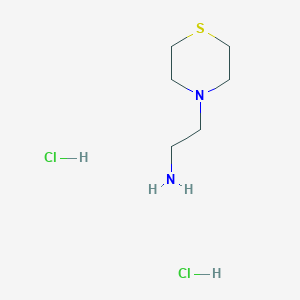
2-Thiomorpholinoethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiomorpholinoethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2S and a molecular weight of 219.18 g/mol . It is a member of the thiomorpholine family, which contains a sulfur atom in the morpholine ring. This compound is primarily used in laboratory research and has various applications in chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholinoethan-1-amine dihydrochloride typically involves the reaction of thiomorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiomorpholinoethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiomorpholinoethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Thiomorpholinoethan-1-amine dihydrochloride involves its interaction with molecular targets that contain sulfur or amine groups. The compound can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. Specific pathways and targets are still under investigation, but its effects are likely related to its ability to alter the redox state of sulfur-containing biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine: The parent compound, which lacks the ethylene diamine moiety.
Morpholine: Similar structure but contains an oxygen atom instead of sulfur.
Piperazine: Contains a similar ring structure but lacks the sulfur atom.
Uniqueness
2-Thiomorpholinoethan-1-amine dihydrochloride is unique due to the presence of both sulfur and amine groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H16Cl2N2S |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
2-thiomorpholin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2S.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H |
InChI-Schlüssel |
PXXUFYAHPGDAHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




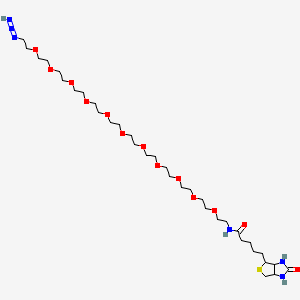

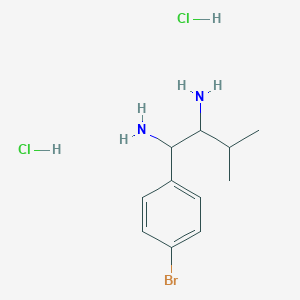
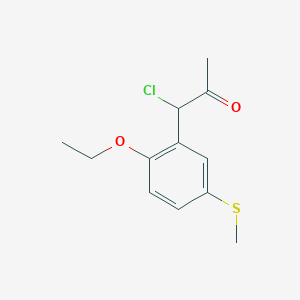
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)




